molecular formula C51H77N7O9S B10800359 McMMAD

McMMAD

カタログ番号: B10800359
分子量: 964.3 g/mol
InChIキー: OZUQLKHIIRUJRZ-ZGLOPKFWSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

McMMAD (maleimidocaproyl-monomethylauristatin D) is a novel antibody-drug conjugate (ADC) component comprising a maleimidocaproyl (mc) linker covalently bonded to the cytotoxic payload monomethylauristatin D (MMAD) . ADCs are targeted therapies designed to deliver potent chemotherapeutic agents selectively to cancer cells via tumor-specific antibodies. The mc linker in this compound facilitates conjugation to cysteine residues on antibodies, ensuring stable attachment until intracellular release. MMAD, a derivative of the auristatin class, inhibits microtubule polymerization, leading to apoptosis in proliferating cells. This compound’s design emphasizes enhanced stability and controlled drug release, critical for minimizing off-target toxicity and maximizing therapeutic efficacy .

特性

分子式

C51H77N7O9S

分子量

964.3 g/mol

IUPAC名

6-(2,5-dioxopyrrol-1-yl)-N-[1-[[(2S)-1-[[(3R,4S,5S)-3-methoxy-1-[2-[1-methoxy-2-methyl-3-oxo-3-[[(1S)-2-phenyl-1-(1,3-thiazol-2-yl)ethyl]amino]propyl]pyrrolidin-1-yl]-5-methyl-1-oxoheptan-4-yl]-methylamino]-3-methyl-1-oxobutan-2-yl]amino]-3-methyl-1-oxobutan-2-yl]-N-methylhexanamide

InChI

InChI=1S/C51H77N7O9S/c1-12-34(6)46(56(9)51(65)44(32(2)3)54-49(64)45(33(4)5)55(8)40(59)23-17-14-18-27-58-41(60)24-25-42(58)61)39(66-10)31-43(62)57-28-19-22-38(57)47(67-11)35(7)48(63)53-37(50-52-26-29-68-50)30-36-20-15-13-16-21-36/h13,15-16,20-21,24-26,29,32-35,37-39,44-47H,12,14,17-19,22-23,27-28,30-31H2,1-11H3,(H,53,63)(H,54,64)/t34-,35?,37-,38?,39+,44-,45?,46-,47?/m0/s1

InChIキー

OZUQLKHIIRUJRZ-ZGLOPKFWSA-N

異性体SMILES

CC[C@H](C)[C@@H]([C@@H](CC(=O)N1CCCC1C(C(C)C(=O)N[C@@H](CC2=CC=CC=C2)C3=NC=CS3)OC)OC)N(C)C(=O)[C@H](C(C)C)NC(=O)C(C(C)C)N(C)C(=O)CCCCCN4C(=O)C=CC4=O

正規SMILES

CCC(C)C(C(CC(=O)N1CCCC1C(C(C)C(=O)NC(CC2=CC=CC=C2)C3=NC=CS3)OC)OC)N(C)C(=O)C(C(C)C)NC(=O)C(C(C)C)N(C)C(=O)CCCCCN4C(=O)C=CC4=O

製品の起源

United States

準備方法

Synthetic Routes and Reaction Conditions

The synthesis of McMMAD involves multiple steps, starting from the natural product dolastatin 10The reaction conditions typically involve the use of protecting groups, selective deprotection, and coupling reactions under mild conditions to preserve the integrity of the molecule .

Industrial Production Methods

Industrial production of this compound is carried out through a series of well-controlled synthetic steps to ensure high purity and yield. The process involves large-scale synthesis of intermediates, followed by purification using chromatographic techniques. The final product is obtained through crystallization and lyophilization to achieve the desired purity and stability .

化学反応の分析

Types of Reactions

McMMAD undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include various derivatives of this compound with modified functional groups, which can alter its biological activity and pharmacokinetic properties .

科学的研究の応用

McMMAD has a wide range of scientific research applications, including:

作用機序

McMMAD exerts its effects by binding to the vinca domain of tubulin, inhibiting tubulin polymerization and disrupting microtubule dynamics. This leads to cell cycle arrest at the G2/M phase and induces apoptosis. The molecular targets include tubulin and microtubule-associated proteins, and the pathways involved are related to cell cycle regulation and apoptosis signaling .

類似化合物との比較

Table 1: Comparison of this compound with Key ADC Compounds

Compound Linker Type Cytotoxic Payload Conjugation Chemistry Stability Profile Clinical Indication
This compound Maleimidocaproyl MMAD Thiol-maleimide (cysteine) High plasma stability Investigational (cancer)
Brentuximab vedotin Maleimidocaproyl MMAE Thiol-maleimide Enzyme-cleavable (lysosomal) Hodgkin’s lymphoma
Trastuzumab emtansine Non-cleavable (SMCC) DM1 Lysine conjugation Lysosomal degradation HER2+ breast cancer
Enfortumab vedotin Maleimidocaproyl-valine-citrulline MMAE Protease-cleavable Tumor-specific activation Urothelial carcinoma

Key Observations :

Linker Chemistry: this compound employs a non-cleavable maleimidocaproyl linker, akin to Brentuximab vedotin, but differs in payload (MMAD vs. MMAE). Maleimide linkers offer robust plasma stability but require intracellular reduction or enzymatic cleavage for payload release .

Payload Potency: MMAD, a derivative of auristatin, exhibits comparable microtubule-disrupting activity to MMAE but with distinct pharmacokinetic properties.

Conjugation Specificity : Unlike Trastuzumab emtansine (DM1 conjugate), this compound’s cysteine-targeted conjugation ensures homogeneous drug-antibody ratios, improving reproducibility and efficacy .

Research Findings and Preclinical Data

Efficacy and Stability

  • In Vitro Studies : this compound demonstrated >90% cancer cell cytotoxicity in HER2+ breast cancer models, outperforming MMAE-based ADCs at equivalent doses. This aligns with MMAD’s higher binding affinity to tubulin .
  • In Vivo Stability : The maleimidocaproyl linker exhibited <5% premature drug release in circulation, surpassing peptide-based linkers (e.g., valine-citrulline), which showed 15–20% release due to serum protease activity .

Toxicity Profile

This compound’s dose-limiting toxicity in murine models was neutropenia and hepatic enzyme elevation , consistent with auristatin-based ADCs. However, its targeted delivery reduced off-target effects compared to free MMAD .

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。